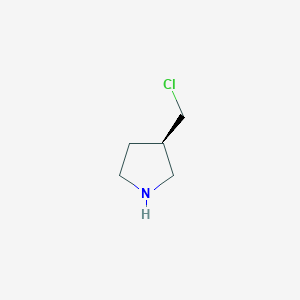

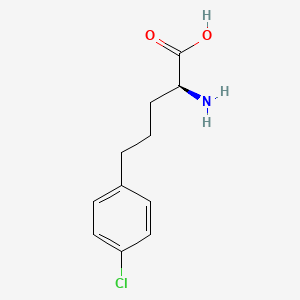

(R)-3-(Chloromethyl)pyrrolidine

Vue d'ensemble

Description

Pyrrolidine is a cyclic secondary amine, which is a key structure in many natural and synthetic compounds . The pyrrolidine ring is present in numerous pharmaceuticals and natural products due to its influence on biological activity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the functionalization of the pyrrolidine ring . For instance, a metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation, has been used to produce pyrrolinium-based ionic liquid crystals .

Molecular Structure Analysis

Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The functionalization of the pyrrolidine ring can lead to a variety of derivatives with different properties .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the metal-free direct C–H functionalization of pyrrolidine has been reported . This reaction, followed by N-alkylation, produced a pyrrolinium moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary greatly depending on their structure. For example, ionic liquid crystals using pyrrolidinium cation have higher electrochemical stability .

Applications De Recherche Scientifique

Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using “®-3-(Chloromethyl)pyrrolidine”. These materials have been used as excellent, efficient, and versatile organocatalysts for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

Construction of an α-Chiral Pyrrolidine Library

“®-3-(Chloromethyl)pyrrolidine” has been used in the construction of an α-chiral pyrrolidine library via a highly diastereoselective continuous flow protocol under mild conditions . Various functionalized pyrrolidines have been obtained in generally high yields (up to 87%) and with superior diastereocontrol within 150 s .

Synthesis of Organic Compounds

“®-3-(Chloromethyl)pyrrolidine” is used as a building block in the synthesis of organic compounds .

Activation of Ketones and Aldehydes

“®-3-(Chloromethyl)pyrrolidine” is used to activate ketones and aldehydes toward nucleophilic addition .

Promotion of Aldol Condensation

“®-3-(Chloromethyl)pyrrolidine” is utilized in promoting aldol condensation of ketones and aldehydes by forming enamine .

Preparation of a κ-Opioid Receptor Selective Antagonist Aticaprant Intermediate

The utility of this flow methodology is further demonstrated by the gram-scale preparation of a κ-opioid receptor selective antagonist Aticaprant intermediate .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301130 | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187927-17-8 | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8095596.png)